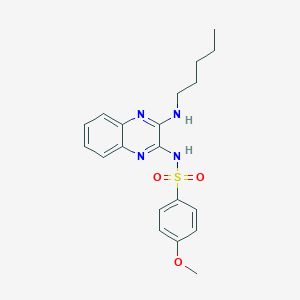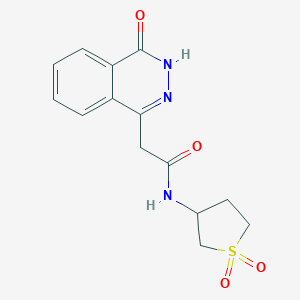
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one, also known as HMC-1, is a synthetic compound that belongs to the class of flavonoids. It has been studied extensively for its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and cancer, such as cyclooxygenase-2 and matrix metalloproteinases. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and physiological effects:
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It also reduces oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one in lab experiments is its high potency and selectivity towards its target enzymes. It also has low toxicity and is easily synthesized. However, its solubility in water is limited, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential use in combination therapy for cancer, as it has been shown to enhance the efficacy of chemotherapy drugs. Finally, further research is needed to fully understand the mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one and its potential applications in various diseases.
Synthesis Methods
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one can be synthesized using a multi-step process that involves the condensation of 2-hydroxyacetophenone with 3-methylpiperidine-1-carboxaldehyde, followed by the cyclization of the resulting intermediate with salicylaldehyde. The final product is obtained after purification using column chromatography.
Scientific Research Applications
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
properties
IUPAC Name |
7-hydroxy-5-methoxy-8-[(3-methylpiperidin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-6-10-24(13-15)14-17-18(25)11-21(27-2)22-19(26)12-20(28-23(17)22)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,25H,6-7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRRPUAENUYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpropyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357328.png)
![1-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357329.png)
![1-butyl-2-(3-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357330.png)
![4-fluoro-N-[3-(4-toluidino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B357331.png)
![Tert-butyl 2-amino-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357333.png)
azanide](/img/structure/B357335.png)
![N-[3-(3,4-dimethylanilino)-2-quinoxalinyl]-4-fluorobenzenesulfonamide](/img/structure/B357337.png)

![1-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B357340.png)
![7-[4-(methylsulfanyl)phenyl]-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B357341.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)-4-cyanopyrazol-5-yl]-2-propylpentanamide](/img/structure/B357349.png)
![5-(4-fluorobenzyl)-8-methoxy-3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B357350.png)
![2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B357354.png)
